Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
N-ethylpiperidine-3-carboxylate: Has an ethyl group attached to the nitrogen atom, altering its chemical properties.
Pyridine-3-carboxylic acid: Lacks the piperidine ring, resulting in different biological activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and piperidine rings, making it a versatile compound for various applications.
Properties
CAS No. |
1369241-44-0 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 1-pyridin-3-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-4-8-15(10-11)12-6-3-7-14-9-12/h3,6-7,9,11H,2,4-5,8,10H2,1H3 |
InChI Key |
ZEALZDMBSIIGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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